molecular formula C7H7F3N2O B13688455 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine

2-Methoxy-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B13688455
M. Wt: 192.14 g/mol
InChI Key: CAERJXSKJVSYQL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridin-4-amine is a pyridine derivative featuring a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 5, and an amino (-NH₂) group at position 3. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The methoxy group contributes to solubility and modulates electronic effects, while the amino group serves as a reactive site for further derivatization.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C7H7F3N2O/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3,(H2,11,12)

InChI Key

CAERJXSKJVSYQL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydride, to form the methoxy derivative . Another approach involves the use of 2-chloro-5-(trifluoromethyl)pyridine, which reacts with sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The closest analogs of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine are positional isomers and substituted pyridines with variations in substituent placement or functional groups. Key examples from literature include:

Compound Name CAS Number Similarity Score Substituent Positions
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine 1227603-09-9 0.93 Methoxy (3), CF₃ (5), NH₂ (2)
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine 1227571-99-4 0.76 Methoxy (4), CF₃ (5), NH₂ (2)
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine 1227581-88-5 0.82 Methoxy (3), CF₃ (4), NH₂ (2)
N-Methyl-5-(trifluoromethyl)pyridin-2-amine 937602-15-8 0.72 N-Me (2), CF₃ (5), NH₂ (2)

Key Observations :

  • Positional Isomerism: The highest similarity (0.93) is observed with 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (A654013), which differs only in the methoxy and amino group positions .
  • Functional Group Variations : Replacing the methoxy group with an N-methyl group (A508950) reduces polarity and may impact solubility .

Physicochemical Properties

  • Melting Points : Pyridine derivatives with trifluoromethyl groups often exhibit higher melting points due to increased molecular weight and crystal packing efficiency. For example, a related pyrimidine compound (N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) has a melting point of 469–471 K .
  • Solubility : Methoxy groups generally enhance solubility in polar solvents, while trifluoromethyl groups reduce it. This balance is critical for pharmacokinetic properties.

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